molecular formula C7H15N B109662 1-Cyclopentylethan-1-amine CAS No. 38118-79-5

1-Cyclopentylethan-1-amine

Cat. No. B109662
CAS RN: 38118-79-5
M. Wt: 113.2 g/mol
InChI Key: NLHIUUMEKSNMLS-UHFFFAOYSA-N
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Description

“1-Cyclopentylethan-1-amine” is a chemical compound with the CAS Number: 38118-79-5 . It has a molecular weight of 113.2 and is typically in liquid form .


Synthesis Analysis

The synthesis of amines like “1-Cyclopentylethan-1-amine” can be achieved through several methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .


Molecular Structure Analysis

The molecular formula of “1-Cyclopentylethan-1-amine” is C7H16ClN . The InChI representation of the molecule is InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H . The canonical SMILES representation is CC(C1CCCC1)N.Cl .


Physical And Chemical Properties Analysis

“1-Cyclopentylethan-1-amine” has a molecular weight of 149.66 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 1 rotatable bond . The exact mass is 149.0971272 g/mol and the monoisotopic mass is also 149.0971272 g/mol . The topological polar surface area is 26 Ų . It has 9 heavy atoms and no formal charge . The complexity of the molecule is 64.8 .

Scientific Research Applications

Catalysis and Chemical Synthesis

1-Cyclopentylethan-1-amine, a type of cyclopentylamine, has notable applications in catalysis and chemical synthesis. For instance, Ru/Nb2O5 catalysts utilizing cyclopentanone have been employed for the reductive amination process under mild conditions. This catalytic system, specifically the 1% Ru/Nb2O5−L catalyst, showcases excellent performance with cyclopentylamine yield reaching 84%. The catalyst is stable and doesn’t show significant deactivation even after multiple runs. It's also extendable to a range of aldehydes/ketones. The catalyst’s activity is strongly influenced by the geometric effect, with layered Nb2O5 material possessing the highest surface area, resulting in the highest Ru dispersion and thereby the highest catalytic activity. The in-situ DRIFT-MS technique helped in understanding the reaction mechanism, indicating that Ru species play a crucial role in activating carbonyl groups (Guo et al., 2019).

Materials Science and Polymer Chemistry

Cyclopentylamine derivatives are also significant in the field of materials science and polymer chemistry. In one study, primary mono-amine (furfuryl amine) was utilized as a chain extender to create linear polyurethane bearing pendant furan groups (L-PU-Furan). The reactivity between the resultant urea group and NCO group at higher temperatures allowed furfuryl amine to function as a chain extender. The resulting pendant cross-linked polyurethane containing Diels–Alder bonds exhibited excellent thermal reversibility and healable properties, as evidenced by various characterization methods (Du et al., 2014).

Environmental Chemistry

In the realm of environmental chemistry, β-Cyclodextrin-polyurethane polymers synthesized through the reaction of β-cyclodextrin with hexamethylene diisocyanate have been used as sorbents for solid-phase extraction (SPE) of carcinogenic aromatic amines from water. This novel SPE material offers better recovery and estimation of banned arylamines compared to commercially available sorbents (Bhaskar et al., 2004).

Safety And Hazards

The safety information for “1-Cyclopentylethan-1-amine” indicates that it is associated with several hazards. The hazard statements include H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIUUMEKSNMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylethanamine

CAS RN

38118-79-5
Record name (1-cyclopentylethyl)amine
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